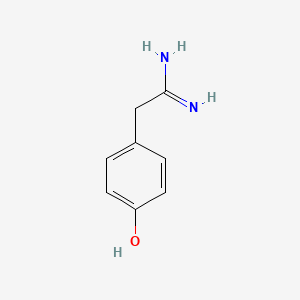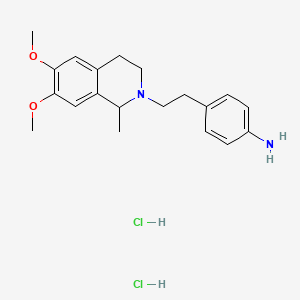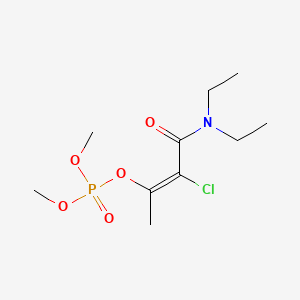
5,7-Dichloro-4-hydroxyquinoline
Vue d'ensemble
Description
5,7-Dichloro-4-hydroxyquinoline is a chemical compound with the molecular formula C9H5Cl2NO. It has a molecular weight of 214.05 . It is also known as 5,7-Dichloroquinolin-4-ol . This compound is solid at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years due to their biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic compound that consists of a benzene ring fused with a pyridine ring . The hydroxyl group is attached to position 4 and the chlorine atoms are attached to positions 5 and 7 .Physical And Chemical Properties Analysis
This compound is a solid compound at room temperature . It has a molecular weight of 214.05 .Applications De Recherche Scientifique
Bioavailability and Toxicity Studies
5,7-Dichloro-4-hydroxyquinoline has been studied in the context of bioavailability and toxicity, particularly in combination with metals like copper. Kaiser and Escher (2006) explored the uptake and bioavailability of hydrophobic ionogenic organic compounds (HIOCs) combined with copper, including 5,7-dichloro-8-hydroxyquinoline. Their study focused on the partitioning into liposomes as a model for biological membranes, highlighting the role of these compounds in facilitating the passive uptake of copper into phospholipid bilayers through complex formation (Kaiser & Escher, 2006).
Spectroscopic Studies
Lakshmi, Balachandran, and Janaki (2011) conducted comparative vibrational spectroscopic studies on 5,7-dichloro-8-hydroxyquinoline. Using Density Functional Theory calculations, they analyzed the effects of chlorine substituents on vibrational frequencies, molecular stability, and chemical reactivity, providing insights into the molecular properties of this compound (Lakshmi, Balachandran, & Janaki, 2011).
Electrodimerization Studies
Claret et al. (1987) investigated the electrochemical reduction of 5,7-dichloro-8-hydroxyquinoline, focusing on its dimerization process. Their research contributes to understanding the electrochemical behaviors of quinoline derivatives, which is essential for various chemical and pharmaceutical applications (Claret, Muller, Feliu, & Alcalde, 1987).
Solubility and Solution Properties
Yang, Shao, and Zhou (2019) explored the solubility and mixing properties of 5,7-dichloro-8-hydroxyquinoline in different solvents. Their research provides valuable data for understanding the physical properties of this compound, which is crucial for its practical applications in various fields (Yang, Shao, & Zhou, 2019).
Aquaculture Applications
Austin, Johnson, and Alderman (1982) indicated the potential of 5,7-dichloro-8-hydroxyquinoline for controlling vibriosis in turbot, a significant issue in aquaculture. Their research underscores the compound's usefulness in inactivating bacterial isolates and controlling disease manifestation in fish (Austin, Johnson, & Alderman, 1982).
Safety and Hazards
5,7-Dichloro-4-hydroxyquinoline can cause skin and eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust, vapor, mist, or gas, avoid contact with skin and eyes, and avoid ingestion and inhalation . It is also advised to use proper personal protective equipment when handling this compound .
Propriétés
IUPAC Name |
5,7-dichloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESHSYASHHORJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885183 | |
| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21873-52-9 | |
| Record name | 5,7-Dichloro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021873529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-4-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B1622205.png)




